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Introduction
Circulating cell-free microRNAs (miRNAs) found in serum and plasma are gaining significant

attention as minimally invasive biomarkers for a wide range of diseases, including cancer,

cardiovascular conditions, and neurodegenerative disorders. Their stability in circulation makes

them attractive candidates for diagnostics, prognostics, and monitoring treatment responses.

The accurate and efficient isolation of these small RNA molecules is a critical first step for

reliable downstream analysis, such as quantitative real-time PCR (qRT-PCR), next-generation

sequencing (NGS), and microarray analysis.

This document provides detailed protocols for miRNA isolation from both serum and plasma, a

comparison of common methodologies, and key considerations for sample handling and quality

control.

Serum vs. Plasma: A Critical Choice
The selection between serum and plasma as the starting material can significantly impact

miRNA profiling results.

Plasma: To obtain plasma, whole blood is collected in tubes containing an anticoagulant

(e.g., EDTA, citrate) to prevent clotting. This is followed by centrifugation to separate the

plasma from blood cells. Plasma preparation is a more controlled process.[1] Studies
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suggest that plasma may yield a higher miRNA content compared to serum.[1][2] EDTA and

citrate are the recommended anticoagulants, as heparin has been shown to inhibit

downstream enzymatic reactions like reverse transcription and PCR.[1][3]

Serum: Serum is the liquid fraction of blood that remains after it has been allowed to clot.

During the coagulation process, platelets and other blood cells can release miRNAs,

potentially altering the circulating miRNA profile compared to plasma. However, the standard

procedure for serum isolation is relatively consistent, which can be an advantage for

comparing samples collected at different sites.[4]

For any given study, it is crucial to maintain consistency in the choice of sample type to ensure

the reliability and comparability of the data. Mixing specimen types within a study is not

recommended.[5]

Data Presentation: Performance of Isolation
Methods
The efficiency of miRNA isolation can vary based on the chosen method and the starting

material. Below is a summary of expected outcomes and a comparison of common isolation

chemistries.

Table 1: Typical miRNA Yield and Purity from Serum and Plasma (200 µL starting volume)

Starting Material
Typical miRNA
Yield (ng)

Purity (A260/A280) Purity (A260/A230)

Serum 1 - 10 ng 1.7 - 2.0 >1.5

Plasma

(EDTA/Citrate)
1 - 12 ng 1.7 - 2.0 >1.5

Note: Yields are highly variable and depend on the isolation kit, donor health, and quantification

method. Due to the low RNA concentration in serum and plasma, traditional spectrophotometric

quantification (like NanoDrop) can be unreliable.[1][4][5] Fluorometric methods (e.g., Qubit

microRNA Assay) are often more accurate.

Table 2: Comparison of Common miRNA Isolation Chemistries
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Isolation Method Principle Advantages Disadvantages

Phenol-Guanidine

Organic extraction

followed by

isopropanol

precipitation.

High recovery of total

RNA, including small

RNAs. Cost-effective.

Involves hazardous

chemicals (phenol,

chloroform). More

hands-on time.

Potential for organic

solvent carryover

which can inhibit

downstream

reactions.

Spin Column (Silica-

based)

Selective binding of

RNA to a silica

membrane in the

presence of

chaotropic salts.

Fast and easy to use.

High-purity RNA.

Many commercial kits

available.

Yield can sometimes

be lower than phenol-

based methods.

Potential for larger

RNAs to co-elute if not

optimized for small

RNA.

Magnetic Beads

RNA binds to coated

magnetic particles,

which are then

separated using a

magnet.

Amenable to

automation and high-

throughput

processing.

Higher cost per

sample. Potential for

bead carryover if not

washed properly.

Comparative studies have shown that certain commercial kits, such as the Qiagen miRNeasy

Serum/Plasma Kit, consistently perform well in terms of miRNA quality and yield from plasma.

[6][7][8]

Experimental Protocols
The following are generalized protocols. It is imperative to follow the specific instructions

provided by the manufacturer of the chosen isolation kit.

General Sample Handling and Preparation
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Blood Collection: For plasma, collect whole blood in EDTA or citrate tubes and mix gently by

inversion. For serum, collect blood in tubes without anticoagulants.

Processing Time: Process whole blood to serum or plasma as soon as possible, ideally

within a few hours of collection, to maintain RNA integrity.[1]

Centrifugation:

Plasma: Perform a double centrifugation step. First, centrifuge at a low speed (e.g., 1,500

x g for 10 minutes at 4°C) to pellet cells. Carefully transfer the supernatant to a new tube

and centrifuge at a higher speed (e.g., 12,000 x g for 10 minutes at 4°C) to remove

remaining platelets and cellular debris.[9]

Serum: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,500 x g

for 10 minutes at 4°C to separate the serum.

Storage: Store serum or plasma aliquots at -80°C to prevent degradation. Avoid multiple

freeze-thaw cycles.[10]

Protocol 1: Spin Column-Based miRNA Isolation (e.g.,
Qiagen miRNeasy Serum/Plasma Kit)
This protocol is based on the widely used phenol-guanidine lysis followed by silica column

purification.

Materials:

Serum or plasma (200 µL)

Qiagen miRNeasy Serum/Plasma Kit (contains QIAzol Lysis Reagent, chloroform, wash

buffers, RNase-free water, spin columns)

Isopropanol (100%)

Ethanol (100%)

Microcentrifuge

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.gene-quantification.de/microRNA-serum-plasma-guidelines-exiqon.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7200924/
https://www.protocols.io/view/extraction-protocol-mirna-scalonmc-ewov1oozolr2/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNase-free tubes and pipette tips

Methodology:

Lysis: Add 5 volumes of QIAzol Lysis Reagent to 1 volume of serum/plasma (e.g., 1 mL

QIAzol to 200 µL sample). Vortex for 15 seconds. Incubate at room temperature for 5

minutes to ensure complete dissociation of nucleoprotein complexes.[7][10]

Spike-in Control (Optional but Recommended): To monitor extraction efficiency, add a

synthetic, non-human miRNA (e.g., from C. elegans) to the lysate.[3][5]

Phase Separation: Add 200 µL of chloroform to the lysate. Shake vigorously for 15 seconds

and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at

4°C.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase (which contains the

RNA) to a new RNase-free tube. Be cautious not to disturb the interphase.[3]

Precipitation: Add 1.5 volumes of 100% ethanol to the aqueous phase and mix thoroughly by

pipetting.

Binding: Transfer the sample to an RNeasy MinElute spin column placed in a collection tube.

Centrifuge at ≥8,000 x g for 15 seconds at room temperature. Discard the flow-through.

Washing:

Add 700 µL of Buffer RWT to the spin column and centrifuge for 15 seconds at ≥8,000 x g.

Discard the flow-through.

Add 500 µL of Buffer RPE to the spin column and centrifuge for 15 seconds at ≥8,000 x g.

Discard the flow-through.

Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8,000 x g.

Dry Spin: Discard the collection tube and place the spin column in a new one. Centrifuge at

full speed for 5 minutes to completely dry the membrane.[11]
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Elution: Place the spin column into a new 1.5 mL RNase-free collection tube. Add 14-20 µL

of RNase-free water directly onto the center of the membrane. Incubate for 1 minute at room

temperature. Centrifuge for 1 minute at full speed to elute the RNA.[11] Some protocols

suggest a double elution step can enhance yield.[6][7]

Storage: Store the eluted RNA at -80°C.

Protocol 2: Phenol-Guanidine and Precipitation Method
(TRIzol-based)
This classic method does not use columns but relies on organic extraction and alcohol

precipitation.

Materials:

Serum or plasma (200 µL)

TRIzol LS Reagent (or similar)

Chloroform

Isopropanol (100%)

Ethanol (75%, prepared with RNase-free water)

Glycogen (RNase-free, as a co-precipitant)

RNase-free water

Microcentrifuge

RNase-free tubes and pipette tips

Methodology:

Lysis: Add 750 µL of TRIzol LS Reagent to 250 µL of serum/plasma. Mix well and incubate at

room temperature for 5-10 minutes.[3]
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Phase Separation: Add 200 µL of chloroform. Shake vigorously for 15 seconds and incubate

at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.

Precipitation: Add 500 µL of 100% isopropanol to the aqueous phase. Add 1 µL of glycogen

(20 mg/mL) to aid in visualizing the RNA pellet. Mix and incubate at -20°C for at least 1 hour

(or overnight).

Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet should be

visible.

Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.

Re-pelleting: Centrifuge at 7,500 x g for 5 minutes at 4°C.

Drying: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-

dry, as this can make the RNA difficult to dissolve.

Resuspension: Resuspend the pellet in 20-30 µL of RNase-free water.

Storage: Store the eluted RNA at -80°C.
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Caption: Workflow for miRNA isolation from blood derivatives.
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Caption: Derivation of Plasma versus Serum from Whole Blood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. gene-quantification.de [gene-quantification.de]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b14761203?utm_src=pdf-body-img
https://www.benchchem.com/product/b14761203?utm_src=pdf-custom-synthesis
https://www.gene-quantification.de/microRNA-serum-plasma-guidelines-exiqon.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. documents.thermofisher.com [documents.thermofisher.com]

3. bitesizebio.com [bitesizebio.com]

4. METHOD FOR MICRORNA ISOLATION FROM CLINICAL SERUM SAMPLES - PMC
[pmc.ncbi.nlm.nih.gov]

5. Analysis of circulating microRNA biomarkers in plasma and serum using quantitative
reverse transcription-PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]

6. biochemia-medica.com [biochemia-medica.com]

7. Improved protocol for plasma microRNA extraction and comparison of commercial kits -
PMC [pmc.ncbi.nlm.nih.gov]

8. journals.plos.org [journals.plos.org]

9. Plasma or serum? A qualitative study on rodents and humans using high-throughput
microRNA sequencing for circulating biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

10. Extraction-Protocol-miRNA-SCALONMC [protocols.io]

11. Plasma microrna quantification protocol - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Protocols for Isolating Circulating
miRNA from Serum and Plasma]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14761203#protocols-for-isolating-mirna-from-serum-
and-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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